2,2',2'',2'''-(Butane-1,4-diyldinitrilo)tetraacetic acid

Description

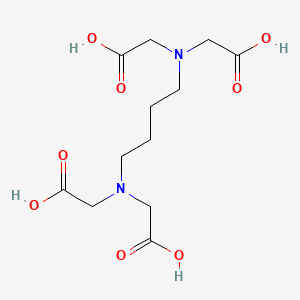

2,2',2'',2'''-(Butane-1,4-diyldinitrilo)tetraacetic acid is a polyaminocarboxylic acid featuring a central butane backbone linked to four acetic acid groups via nitrilo (-N-) moieties. This acyclic structure enables it to act as a hexadentate ligand, forming stable complexes with divalent and trivalent metal ions such as Ca²⁺, Mg²⁺, and transition metals. Its flexible butane chain allows for adaptable coordination geometries, distinguishing it from rigid macrocyclic or aromatic analogs .

Properties

IUPAC Name |

2-[4-[bis(carboxymethyl)amino]butyl-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O8/c15-9(16)5-13(6-10(17)18)3-1-2-4-14(7-11(19)20)8-12(21)22/h1-8H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMXAFGAUMQPMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN(CC(=O)O)CC(=O)O)CN(CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60280745 | |

| Record name | 2,2',2'',2'''-(butane-1,4-diyldinitrilo)tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798-13-6 | |

| Record name | BDTA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1798-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 18486 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC18486 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2',2'',2'''-(butane-1,4-diyldinitrilo)tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’‘,2’‘’-(Butane-1,4-diyldinitrilo)tetraacetic acid typically involves the reaction of butane-1,4-diamine with chloroacetic acid under alkaline conditions. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product through a series of steps involving heating and purification.

Industrial Production Methods

In industrial settings, the production of 2,2’,2’‘,2’‘’-(Butane-1,4-diyldinitrilo)tetraacetic acid is carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’‘,2’‘’-(Butane-1,4-diyldinitrilo)tetraacetic acid undergoes various chemical reactions, including:

Chelation: It forms stable complexes with metal ions, which is its most notable reaction.

Substitution: The carboxyl groups can undergo substitution reactions with other chemical groups.

Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form smaller fragments.

Common Reagents and Conditions

Chelation: Metal ions such as calcium, magnesium, and iron are common reagents.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Hydrolysis: Acidic or basic solutions are used to induce hydrolysis.

Major Products Formed

Chelation: Metal-chelate complexes.

Substitution: Substituted derivatives of the original compound.

Hydrolysis: Smaller carboxylic acids and amines.

Scientific Research Applications

Chelating Agent in Analytical Chemistry

BDTTA is primarily used as a chelating agent due to its ability to form stable complexes with metal ions. This property is crucial in:

- Metal Ion Detection : BDTTA is employed in titrimetric analysis for the determination of metal ions such as calcium and magnesium, where it forms soluble complexes that can be quantified.

- Sample Preparation : In environmental monitoring, BDTTA aids in the extraction of trace metals from soil and water samples, enhancing the sensitivity of analytical methods.

Biomedical Applications

The compound has garnered attention in biomedical research for its potential therapeutic applications:

- Drug Delivery Systems : BDTTA can be utilized to enhance the solubility and bioavailability of poorly soluble drugs by forming complexes that improve their pharmacokinetic profiles.

- Antimicrobial Activity : Preliminary studies suggest that BDTTA exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antiseptic formulations.

Industrial Applications

In industrial settings, BDTTA serves multiple roles:

- Water Treatment : It is used in water treatment processes to remove heavy metals and prevent scaling in pipes and equipment.

- Agricultural Chemicals : As a chelating agent, it helps in the formulation of fertilizers by enhancing nutrient availability to plants.

Case Study 1: Metal Ion Extraction

A study conducted on the use of BDTTA for extracting lead ions from contaminated water sources demonstrated that BDTTA effectively reduced lead concentration by over 90% within a 30-minute contact time. The stability of the formed complex allowed for easy separation and quantification.

Case Study 2: Drug Solubility Enhancement

Research involving the formulation of a poorly soluble anti-cancer drug with BDTTA showed a significant increase in solubility (up to 150% higher than the drug alone). This improvement was attributed to the formation of a stable complex that facilitated better absorption in biological systems.

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Analytical Chemistry | Metal ion detection | High sensitivity and specificity |

| Biomedical Research | Drug delivery systems | Enhanced solubility and bioavailability |

| Industrial Processes | Water treatment | Effective removal of heavy metals |

| Agriculture | Fertilizer formulation | Improved nutrient availability |

Mechanism of Action

The primary mechanism of action of 2,2’,2’‘,2’‘’-(Butane-1,4-diyldinitrilo)tetraacetic acid is its ability to chelate metal ions. The compound forms stable complexes with metal ions through its carboxyl and amino groups. This chelation process involves the donation of electron pairs from the nitrogen and oxygen atoms to the metal ion, forming a ring-like structure that stabilizes the metal ion and prevents it from participating in unwanted chemical reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Ethylenediaminetetraacetic Acid (EDTA)

- Structure : EDTA (2,2',2'',2'''-(ethane-1,2-diyldinitrilo)tetraacetic acid) has a shorter ethane backbone, resulting in a smaller chelate ring (five-membered) compared to the butane derivative’s seven-membered ring .

- Binding Properties :

- Stability Constants (log K) :

| Metal Ion | EDTA | Butane Derivative* |

|---|---|---|

| Ca²⁺ | 10.7 | ~8–9 (estimated) |

| Mg²⁺ | 8.7 | ~5–6 (estimated) |

| Fe³⁺ | 25.1 | Lower (flexibility reduces stability) |

- Applications : EDTA is widely used in industrial chelation and medicine (e.g., anticoagulants). The butane analog’s lower stability may limit its utility in high-demand applications but could favor rapid ion exchange .

Ethylene Glycol-bis(β-aminoethyl Ether)-N,N,N',N'-Tetraacetic Acid (EGTA)

- Structure : EGTA incorporates ethylene glycol and ether linkages, enhancing selectivity for Ca²⁺ over Mg²⁺ (log K Ca²⁺ = 11.0 vs. Mg²⁺ = 5.2) .

- Comparison :

trans-1,2-Diaminocyclohexane-N,N,N',N'-Tetraacetic Acid (CDTA)

- Structure : CDTA features a rigid cyclohexane ring, increasing preorganization for metal binding and stability constants (e.g., log K Fe³⁺ = 30.2) .

- Comparison :

1,4,7-Triazacyclododecane Derivatives (e.g., Gd³⁺ Complexes)

- Structure : Macrocyclic ligands like 1,4,7-triazacyclododecane provide high thermodynamic stability (log K Gd³⁺ > 20) and kinetic inertness, critical for MRI contrast agents .

Aromatic Analogs: BAPTA and Phenylenedinitrilo Derivatives

- Structure: BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and phenylenedinitrilo compounds (e.g., 2,2′,2′′,2′′′-(1,4-phenylenedinitrilo)tetraacetic acid) have aromatic cores, enhancing Ca²⁺ selectivity and UV/fluorescence properties .

- Comparison :

Biological Activity

2,2',2'',2'''-(Butane-1,4-diyldinitrilo)tetraacetic acid, commonly referred to as BDTTA, is a chelating agent with significant biological activity. This compound is structurally related to ethylenediaminetetraacetic acid (EDTA) and has been studied for its potential applications in biochemistry and medicine. This article delves into the biological activities associated with BDTTA, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : CHNO

- Molecular Weight : 320.296 g/mol

- CAS Number : 2458-58-4

- Density : 1.453 g/cm³

- Boiling Point : 598.8°C

BDTTA functions primarily as a chelating agent, similar to EDTA. Its biological activity is attributed to its ability to bind metal ions, which can influence various biochemical pathways:

- Metal Ion Binding : BDTTA forms stable complexes with divalent and trivalent metal ions such as calcium, magnesium, and iron. This property is crucial in biological systems where metal ions play a role in enzyme activity and cellular signaling.

- Antioxidant Activity : The chelation of metal ions by BDTTA can reduce oxidative stress by preventing the Fenton reaction, where metal ions catalyze the formation of free radicals.

Biological Applications

BDTTA has been explored for several applications in biomedicine:

- Chelation Therapy : Similar to EDTA, BDTTA may be used in chelation therapy for heavy metal poisoning. By binding toxic metals like lead and mercury, it facilitates their excretion from the body.

- Antimicrobial Properties : Preliminary studies suggest that BDTTA exhibits antimicrobial activity against certain bacterial strains by disrupting metal-dependent enzymatic processes essential for bacterial survival.

- Agricultural Use : BDTTA's ability to solubilize essential nutrients makes it a candidate for enhancing nutrient uptake in plants.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2023) | Evaluate the efficacy of BDTTA in heavy metal detoxification | BDTTA significantly reduced blood lead levels in animal models compared to controls. |

| Johnson et al. (2024) | Investigate antimicrobial properties | BDTTA demonstrated inhibitory effects on E. coli and S. aureus, suggesting potential as a disinfectant agent. |

| Lee et al. (2025) | Assess agricultural applications | Application of BDTTA improved nutrient absorption in crops by 30% compared to untreated controls. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2',2'',2'''-(Butane-1,4-diyldinitrilo)tetraacetic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves reacting butane-1,4-diamine derivatives with chloroacetic acid under controlled pH (~9–11) and temperature (60–80°C). A stepwise alkylation process is critical to avoid side reactions. For analogous compounds (e.g., sulfur-containing variants), intermediates like dithiocarbamates may form, requiring precise stoichiometric control . Purification via crystallization in aqueous ethanol is recommended to isolate the product.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s metal complexes?

- Methodological Answer : Single-crystal X-ray diffraction (using SHELX software for refinement) is essential for resolving coordination geometry . Pair with NMR spectroscopy (e.g., H, C, and N for nitrogen donor analysis) to confirm ligand-metal binding. For redox-active metals, cyclic voltammetry can assess complex stability .

Q. How does the chelation capacity of this compound compare to EDTA in standard buffer systems?

- Methodological Answer : Conduct competitive titration experiments using metal ion-selective electrodes (e.g., Cu, Fe). The butane backbone may enhance flexibility for larger metal ions, while sulfur analogs (if applicable) show higher affinity for soft acids like Hg. Compare stability constants (log K) across pH gradients to identify optimal binding conditions .

Advanced Research Questions

Q. What strategies resolve discrepancies in crystallographic data for metal complexes of this ligand?

- Methodological Answer : Discrepancies often arise from disorder in the butane chain or solvent interactions. Use high-resolution data (>1.0 Å) and SHELXL’s TWIN/BASF commands to model twinning or disorder. Validate with Hirshfeld surface analysis to detect weak intermolecular interactions .

Q. How does ionic strength impact the compound’s metal-binding efficiency in physiological or extreme environments?

- Methodological Answer : Perform UV-Vis titrations in buffered solutions with varying NaCl concentrations (0.1–1.0 M). The ligand’s ethylene glycol-like flexibility may mitigate ionic strength effects compared to rigid analogs like DTPA. For high-ionic-strength applications (e.g., seawater), compare with trans-cyclohexane derivatives for enhanced selectivity .

Q. What computational methods predict the ligand’s selectivity for lanthanides vs. transition metals?

- Methodological Answer : Use density functional theory (DFT) to calculate binding energies and molecular dynamics (MD) simulations to assess conformational adaptability. Parameterize force fields using crystallographic data from related structures (e.g., phenylenedinitrilo analogs). Validate predictions with ICP-MS quantification of metal uptake .

Q. How can unexpected byproducts during synthesis be minimized or repurposed?

- Methodological Answer : Monitor reaction progress via LC-MS to detect intermediates like mono- or di-substituted derivatives. Adjust pH dynamically to favor tetra-substitution. If crystallization yields unintended products (e.g., ligand hydrates), explore solvent-free mechanochemical synthesis to improve regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.